

E7090's Interaction with FGFR1: A Technical Deep Dive into Binding Kinetics

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of **E7090** (Tasurgratinib), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), to its target, FGFR1. Understanding the kinetic parameters of this interaction is crucial for elucidating its mechanism of action and optimizing its therapeutic potential in the context of FGFR-driven malignancies.

Core Binding Kinetics Data

The interaction between **E7090** and the FGFR1 tyrosine kinase has been characterized with unique kinetic properties, distinguishing it from other classes of FGFR inhibitors.[1] The following table summarizes the key quantitative data describing the binding kinetics of **E7090** succinate to FGFR1.[1]

Parameter	Value	Unit
Association Rate (kon)	3.4 x 105	M-1s-1
Dissociation Rate (koff)	8.6 x 10-4	s-1
Dissociation Constant (Kd)	2.5	nmol/L
Residence Time	19	minutes



Data obtained from kinetic interaction analysis using a reporter displacement assay.[1]

E7090's kinetic profile is notable for its relatively rapid association with FGFR1 and a slower dissociation rate, resulting in a prolonged residence time of 19 minutes.[1][2] This is intermediate between the fast-on, fast-off kinetics of Type I inhibitors like AZD4547 (residence time of 7 minutes) and the slow-on, slow-off kinetics of Type II inhibitors such as ponatinib (residence time of 57 minutes).[1] This distinct kinetic signature classifies **E7090** as a Type V inhibitor.[1][3][4]

Experimental Protocol: Kinetic Interaction Analysis

The binding kinetics of **E7090** to FGFR1 were determined using a Proteros reporter displacement assay.[1] This method allows for the measurement of the association and dissociation rates of a test compound by monitoring the displacement of a fluorescent reporter probe from the kinase's active site.

Methodology

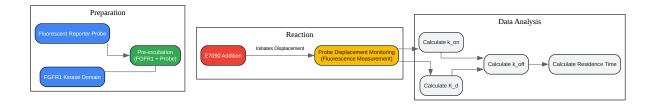
- Preparation: Recombinant FGFR1 kinase domain is pre-incubated with a fluorescent reporter probe at a concentration equivalent to its binding affinity (Kd). The reaction is prepared in a buffer solution (e.g., 20 mmol/L MOPS pH 7.0, 1 mmol/L DTT, and 0.01% Tween20).[5]
- Compound Addition: Serially diluted concentrations of E7090 are added to the pre-incubated mixture of FGFR1 and the reporter probe.[5]
- Displacement Monitoring: The displacement of the reporter probe by **E7090** is monitored over time (e.g., 60 minutes) by measuring the change in fluorescence.[5]
- Data Analysis:
 - The association rate constant (kon) is calculated from the decay rate of the probe displacement signal.[1][5]
 - The dissociation constant (Kd) is calculated from the IC50 values obtained from the percentage of probe displacement at the final time point, using the Cheng-Prusoff equation.[5]



- The dissociation rate constant (koff) is determined as the product of the Kd and the association rate constant (koff = Kd x kon).[1][5]
- Residence time is calculated as the reciprocal of the dissociation rate constant (1/koff).

Visualizing the Molecular Interactions and Pathways

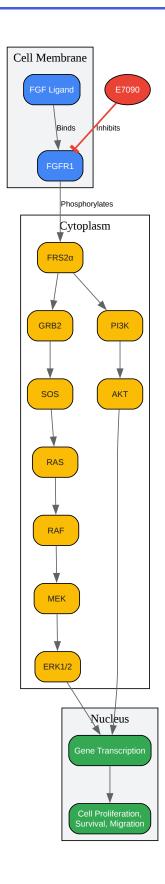
To better illustrate the experimental process and the biological context of **E7090**'s action, the following diagrams have been generated.



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Caption: Experimental workflow for determining **E7090**-FGFR1 binding kinetics.





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Caption: FGFR1 signaling pathway and inhibition by **E7090**.



Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, initiating downstream signaling cascades.[6][7][8] Key pathways activated include the RAS/MAPK (via FRS2α, GRB2, SOS, RAS, RAF, MEK, ERK) and the PI3K/AKT pathways.[1][7][8] These pathways ultimately regulate gene transcription, leading to cell proliferation, survival, and migration.[1][8] **E7090** exerts its therapeutic effect by binding to the FGFR1 kinase domain, thereby inhibiting its phosphorylation and blocking the activation of these downstream signaling molecules.[1][9] This leads to the suppression of tumor cell growth and survival in cancers with aberrant FGFR signaling.[1][2]

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